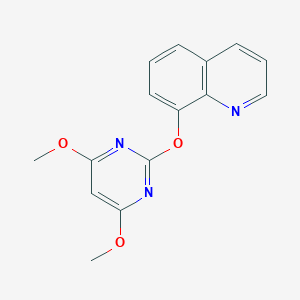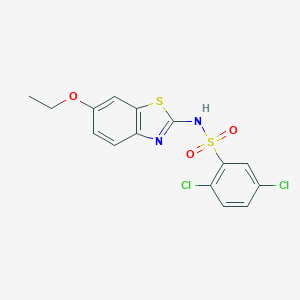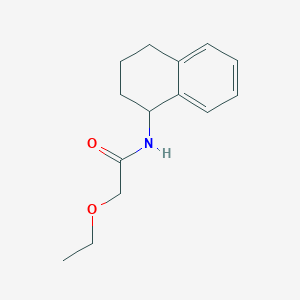![molecular formula C16H16Cl2N2O3 B259280 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone](/img/structure/B259280.png)
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chloro-5-hydroxy-pyridazin-3-one with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms[][3].
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of imaging agents for positron emission tomography (PET) scans.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to inhibit mitochondrial complex I (MCI), which plays a crucial role in the electron transport chain and ATP production. By inhibiting MCI, this compound can affect cellular energy metabolism and induce apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridaben: Another MCI inhibitor with a similar pyridazinone core.
BMS-747158-01: A related compound used as a PET imaging agent.
MC1-27: A potent MCI inhibitor with a hydrophobic heterocyclic chromone core.
Uniqueness
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is unique due to its specific structural features, such as the tert-butyl and chloro substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16Cl2N2O3 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-16(2,3)20-15(22)14(18)13(8-19-20)23-9-12(21)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3 |
Clé InChI |
CGGCVDHYQNMCJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


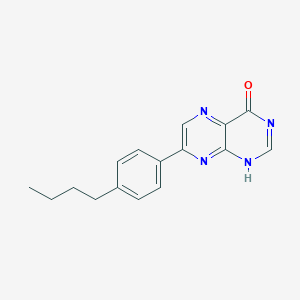
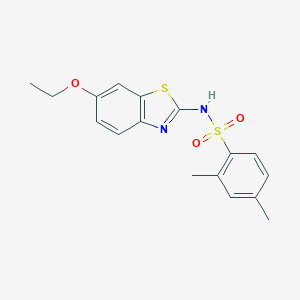


![ethyl 4-(2-ethoxy-2-oxoethyl)-5-methylsulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B259231.png)
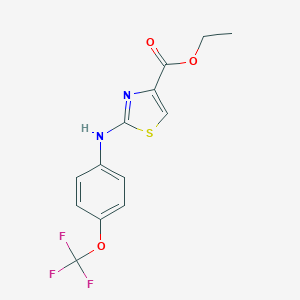
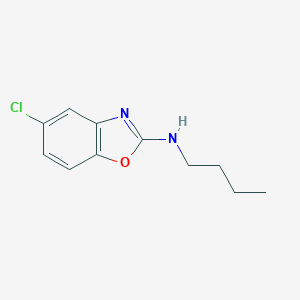
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
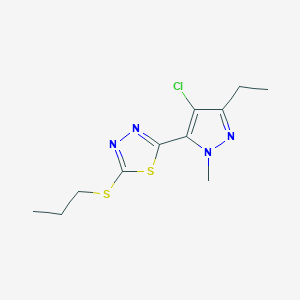
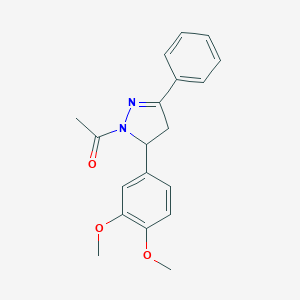
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
